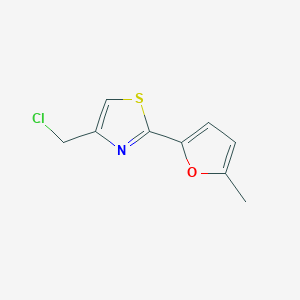

4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-6-2-3-8(12-6)9-11-7(4-10)5-13-9/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMVQVPMFFBBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure suggests various pharmacological properties due to the presence of the thiazole ring and the furan moiety, which are known for their biological significance.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through several methods involving the reaction of chloromethyl derivatives with various furan and thiazole precursors. The synthesis typically involves condensation reactions under specific conditions to yield the desired thiazole derivative.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have reported on the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 8a | Colon | 75.5 |

| 8b | Melanoma | 69.3 |

| 8c | Renal | 96.2 |

| 8d | Breast | 92.7 |

These findings suggest that modifications in the thiazole structure can significantly enhance anticancer activity, indicating a potential for developing new therapeutic agents targeting specific cancer types .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives are noted for their antimicrobial effects. Research indicates that compounds containing a thiazole ring exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies reveal binding affinities that correlate with observed biological activities, providing insights into how structural modifications can enhance efficacy .

Case Studies

- Anticancer Efficacy : In a study assessing the antiproliferative effects of thiazole derivatives on human cancer cell lines (A549, HeLa), compounds related to this compound demonstrated significant growth inhibition with IC50 values ranging from 2.01 µM to higher concentrations depending on structural variations .

- Antimicrobial Action : Another investigation focused on the antimicrobial properties of thiazoles showed that certain derivatives could inhibit the growth of resistant bacterial strains, highlighting their potential as lead compounds for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole, exhibit significant anticancer properties. The following points summarize key findings:

- In Vitro Studies : A study reported that thiazole derivatives showed potent antiproliferative activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon) cells. The introduction of halogen substituents on the benzene ring enhanced the anticancer activity significantly .

- Mechanism of Action : Thiazole compounds are believed to exert their anticancer effects through mechanisms such as inhibition of tubulin polymerization, which is critical for cell division. This was evidenced by structural modifications leading to improved potency against melanoma and prostate cancer cells .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. Some studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

| Study | Findings | Target Cells | IC50 Values |

|---|---|---|---|

| Finiuk et al. (2021) | New N-acylated thiazoles exhibited broad-spectrum antitumor activity | Colon, melanoma, renal, breast cancer | 75.5% against leukemia cell line |

| Zhang et al. (2021) | 2-amino-4-phenylthiazole derivatives showed remarkable antiproliferative effects | A549, HeLa, HT29, Karpas299 | IC50 = 2.01 µM (HT29) |

| El-Subbagh et al. (2016) | Ethyl 2-substituted aminothiazoles demonstrated significant antitumor activity | Various human tumor cell lines | Varies by compound |

These studies illustrate the versatility of thiazole derivatives in targeting different cancer types and their potential as therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH₂Cl) group exhibits high reactivity toward nucleophiles due to the polar C-Cl bond. This reaction is critical for functionalizing the molecule:

Example reaction with thiophenol

-

Conditions : Reflux for 2 hours

-

Mechanism :

The chlorine atom is displaced by arylthiolate ions generated in situ.

-

Product : 2-(Methylsulfonylamino)-4-(arylthiomethyl)thiazoles

Other nucleophiles :

-

Amines: Forms secondary amines via SN2 mechanism.

-

Hydroxide ions: Produces hydroxymethyl derivatives.

Oxidation Reactions

The thiazole ring undergoes oxidation, particularly at the sulfur atom:

Oxidation to sulfoxides/sulfones

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature, aprotic solvents (e.g., dichloromethane)

-

Product : Sulfoxide (S=O) or sulfone (O=S=O) derivatives, depending on stoichiometry

Reduction Reactions

Selective hydrogenation can remove chlorine substituents:

Hydrogenation of chloromethyl group

-

Conditions : Ethanol solvent, atmospheric pressure

-

Product : 4-Methyl-5-(2-chloroethyl)thiazole (via dechlorination)

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via an SN2 pathway due to steric hindrance from the adjacent thiazole ring .

-

Oxidation selectivity : Sulfur in the thiazole ring is more oxidation-prone than the furan oxygen.

This compound’s versatility in nucleophilic and redox reactions makes it valuable for synthesizing pharmacologically active thiazole derivatives. Experimental protocols emphasize solvent choice (e.g., methanol for substitutions) and catalyst optimization (e.g., Pd/C loading) to maximize yields .

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Heteroaryl Substituents : Phenyl and fluorophenyl groups (e.g., CAS 906352-61-2) increase hydrophobicity, whereas furan derivatives (e.g., the target compound) may improve solubility due to oxygen’s electronegativity .

- Halogen Influence : Chloromethyl groups at position 4 enhance electrophilicity, facilitating nucleophilic substitution reactions .

Comparison :

- Efficiency: Condensation-cyclization () offers moderate yields but requires harsh conditions (refluxing methanol).

- Versatility : Lithiation () allows for regioselective functionalization but demands anhydrous conditions.

Antimicrobial and Antioxidant Profiles

- Antimicrobial Activity : Thiazole derivatives with nitro or halogen substituents (e.g., EMAC2067-2071 in ) show broad-spectrum activity against Gram-positive bacteria (MIC ≤ 25 µg/mL) .

- Antioxidant Potential: Schiff base derivatives (e.g., 2c in ) exhibit DPPH radical scavenging activity (IC₅₀ ~ 40 µM), attributed to electron-donating groups like hydroxyl .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : highlights that 4-(4-trifluoromethylphenyl)thiazole derivatives (e.g., 2e, 2g) form π-π interactions with Trp286 in AChE, enhancing inhibitory activity (IC₅₀ < 1 µM) .

- HIV-1 RT Inhibition : Compounds like EMAC2071 () demonstrate dual inhibition of HIV-1 reverse transcriptase, likely due to nitro groups enhancing DNA binding .

Preparation Methods

Ring Formation via Halogenated Ketones or Aldehydes and Thioformamide

One classical approach to thiazole derivatives involves reacting halogenated ketones or aldehydes with thioformamide. This method forms the thiazole ring by cyclization, where the halogenated carbonyl compound provides the carbon backbone and the thioformamide contributes the sulfur and nitrogen atoms.

- The halogenated ketone or aldehyde is typically halogenated at the alpha position.

- Reaction is carried out under acidic conditions, often using phosphoric acid.

- Temperatures are controlled between 95 to 100°C for optimal cyclization.

- The product is isolated by cooling the reaction mixture and filtration of precipitated crystals.

This method yields thiazole derivatives with substituents at the 4- and 5-positions, but yields can vary from 30% to 80% depending on conditions and substrates.

Chloromethylation Using Phosphoryl Chloride

Chloromethylation at the 4-position of the thiazole ring can be achieved by treating hydroxy-substituted thiazoles with phosphoryl chloride (POCl3):

- A suspension of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole in anhydrous chlorobenzene is heated to 100°C.

- Phosphoryl chloride is added dropwise over 30 minutes.

- The mixture is stirred at 125-130°C until hydrogen chloride evolution ceases (~2 hours).

- After cooling, the product is extracted and purified by vacuum distillation.

- This process typically achieves yields around 74% with boiling points near 102°C under reduced pressure.

This chloromethylation step is critical for introducing the reactive chloromethyl group into the molecule.

Allyl Isothiocyanate Route with Chlorinating and Oxidizing Agents

A more recent and efficient method involves the reaction of allyl isothiocyanate with chlorinating agents followed by oxidation:

- Allyl isothiocyanate (CH2=CH-CH2-NCS) is reacted at low temperatures (-40°C to +30°C) with a chlorinating agent such as chlorine, sulfuryl chloride, or phosphorus oxychloride.

- After chlorination, an oxidizing agent (e.g., hydrogen peroxide, peroxides, quinones) is added at 0°C to boiling temperature.

- The reaction mixture yields 2-chloro-5-chloromethyl-1,3-thiazole, which can be isolated by crystallization.

- This method offers high purity and yield, overcoming issues of side products common in older methods.

- The process is scalable and suitable for industrial production.

Although this patent focuses on 2-chloro-5-chloromethyl-1,3-thiazole, similar principles apply to the preparation of this compound by selecting appropriate substituted starting materials.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenated ketone/aldehyde + thioformamide | Halogenated 3-thiocyanato-5-chloro-2-pentanone | 85% Phosphoric acid, heat (95-100°C) | Stirring 30 min at 95-100°C | 30-80% | Classical ring formation, variable yield |

| Chloromethylation of hydroxy-thiazole | 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole | Phosphoryl chloride, chlorobenzene | 100-130°C, 2 hours | ~74% | Introduces chloromethyl group |

| Allyl isothiocyanate + chlorinating agent + oxidizing agent | Allyl isothiocyanate | Chlorine, sulfuryl chloride, POCl3; H2O2 or peroxides | -40°C to boiling solvent temp | High purity and yield | Industrially favorable, fewer side products |

Research Findings and Considerations

- The ring formation step is sensitive to the purity of starting materials and reaction parameters such as temperature and acid concentration, which influence yield and product purity.

- Chloromethylation using phosphoryl chloride is a well-established method that provides good yields and allows for further functionalization at the chloromethyl site.

- The allyl isothiocyanate route with controlled chlorination and oxidation offers an improved process with less contamination and better scalability, making it suitable for commercial synthesis.

- Preservation of the furan ring during synthesis requires mild conditions and careful choice of solvents and reagents to avoid ring opening or degradation.

- The chloromethyl group introduced is a reactive handle for subsequent derivatization in pharmaceutical or agrochemical synthesis.

Q & A

Basic: What are the standard synthetic routes for 4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole?

The synthesis typically involves multi-step organic reactions. Key methodologies include:

- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions to construct the thiazole core. For example, thiourea reacts with 5-methylfuran-2-carbaldehyde derivatives to form intermediates, followed by chloromethylation .

- H-Lithiation/functionalization : Using lithiation reactions (e.g., H- or Br-lithiation) to introduce the chloromethyl group at the 4-position of the thiazole ring .

- Cross-coupling : Suzuki-Miyaura or Ullmann couplings to attach the 5-methylfuran moiety to the thiazole scaffold .

Critical parameters : Temperature (20–80°C), solvent choice (dioxane, ethanol, DMF), and catalysts (triethylamine, PEG-400). Yields are optimized via TLC monitoring and recrystallization .

Basic: How is the compound characterized to confirm its structure and purity?

Standard analytical techniques include:

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., chloromethyl at C4 and furan at C2). For example, -NMR signals at δ 4.6–5.0 ppm confirm the CHCl group .

- IR spectroscopy : Peaks at 650–750 cm (C–Cl stretch) and 1500–1600 cm (thiazole ring vibrations) .

- Elemental analysis : Comparison of calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation validates purity) .

- Mass spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] for CHClNOS) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Key strategies:

- Solvent effects : Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution rates for chloromethylation .

- Catalyst screening : Triethylamine or PEG-400 improves coupling efficiency in multi-step syntheses .

- Temperature control : Lower temperatures (20–25°C) reduce side reactions during amide bond formation .

- Inert atmospheres : Argon or nitrogen prevents oxidation of thiol intermediates .

Case study : Microwave-assisted synthesis reduces reaction time by 50% compared to thermal methods, achieving >85% yield for thiazole derivatives .

Advanced: How can molecular docking predict the biological activity of this compound?

Docking studies (e.g., using AutoDock Vina) model interactions with target proteins:

- Target selection : Enzymes like α-glucosidase or bacterial DNA gyrase are common targets for thiazole derivatives .

- Binding affinity analysis : Compounds with chloromethyl and furan groups show enhanced hydrophobic interactions. For example, 4-(chloromethyl) analogs exhibit higher binding scores (−9.2 kcal/mol) than non-chlorinated derivatives .

- Validation : Compare docking poses with crystallographic data (e.g., alignment with co-crystallized ligands like acarbose) .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

SAR studies focus on:

- Chloromethyl substitution : Derivatives with bulkier groups (e.g., bromomethyl) show reduced antimicrobial activity due to steric hindrance .

- Furan modifications : Replacing 5-methylfuran with electron-withdrawing groups (e.g., nitro) alters redox properties and antioxidant capacity .

- Thiazole core variations : Oxazole or triazole analogs exhibit lower stability but higher solubility .

Data-driven example : Analog 2-(4-nitrophenyl)-4-(chloromethyl)-1,3-thiazole showed 2x higher antimicrobial activity (MIC = 8 µg/mL) than the parent compound .

Advanced: How to resolve contradictions in reported biological activity data?

Common issues and solutions:

- Bioassay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to compare antifungal activity across studies .

- Solubility effects : Use DMSO concentrations ≤1% to avoid false negatives in cytotoxicity screens .

- Data validation : Cross-check elemental analysis (e.g., C% deviation >0.5% indicates impurities) and NMR coupling constants to confirm stereochemistry .

Example : Discrepancies in antioxidant IC values (10–50 µM) were resolved by normalizing DPPH assay conditions (pH 7.4, 25°C) .

Advanced: What strategies are used to enhance compound stability during storage?

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiazole ring .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the chloromethyl group .

- Purity checks : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How is computational modeling used to design derivatives with improved properties?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .

- ADMET profiling : SwissADME predicts logP (2.5–3.0) and BBB permeability for CNS-targeted analogs .

- Molecular dynamics : Simulate protein-ligand binding stability over 100 ns trajectories to prioritize synthesis targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.